2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
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Overview
Description
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide, also known as CHPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CHPCA belongs to the class of cyclobutane-containing compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have reported the potential use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in the inflammatory response. 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines and prostaglandins. In addition, 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical And Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide. 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit potent anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In addition, 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit antitumor and antimicrobial activity, which is believed to be due to its ability to inhibit the growth and proliferation of cancer cells and bacteria.
Advantages And Limitations For Lab Experiments
The use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide in lab experiments has several advantages, including its relatively simple synthesis method and its potent biological activity. However, there are also several limitations associated with the use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide in lab experiments. For example, 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is a relatively unstable compound and requires careful handling to prevent degradation. In addition, the exact mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide. One area of research could focus on the development of more stable analogs of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide that exhibit similar or improved biological activity. Another area of research could focus on the use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide in combination with other therapeutic agents to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is a promising compound with potential applications in the field of medicinal chemistry. Its potent biological activity and relatively simple synthesis method make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves the reaction of 3-hydroxy-2-pyrazoline with cyclobutanone in the presence of a chlorinating agent. The resulting product is then treated with acetic anhydride to yield 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide. The synthesis method of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
properties
IUPAC Name |
2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHCBHWZLXGEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide |
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